N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide is a synthetic organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The general procedure includes:
Starting Materials: 2,4-dipropoxybenzaldehyde and 2-(4-propylphenoxy)acetohydrazide.
Reaction Conditions: The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The mixture is heated to promote the condensation reaction, forming the hydrazone linkage.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis: Using large reactors to carry out the condensation reaction.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing industrial-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Materials Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic uses.
Industrial Applications: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can inhibit enzyme activity. The hydrazone group can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide .
Uniqueness
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of propoxy groups can enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C24H32N2O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide |
InChI |
InChI=1S/C24H32N2O4/c1-4-7-19-8-11-21(12-9-19)30-18-24(27)26-25-17-20-10-13-22(28-14-5-2)16-23(20)29-15-6-3/h8-13,16-17H,4-7,14-15,18H2,1-3H3,(H,26,27)/b25-17+ |
InChI Key |
HYOIQLVWGJZIMP-KOEQRZSOSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)OCCC)OCCC |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=C(C=C2)OCCC)OCCC |
Origin of Product |
United States |
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